

physical and chemical properties of 2-(5-methyl-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B155618

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(5-methyl-1H-pyrazol-3-yl)pyridine

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-(5-methyl-1H-pyrazol-3-yl)pyridine**. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual workflows to support laboratory investigation and synthesis.

Compound Identity and Structure

IUPAC Name: **2-(5-methyl-1H-pyrazol-3-yl)pyridine**^{[1][2]} CAS Number: 19959-77-4^{[1][2]}

Molecular Formula: C₉H₉N₃^{[1][3]} Molecular Weight: 159.19 g/mol ^{[1][3]} Chemical Structure:

The molecule consists of a pyridine ring linked at the 2-position to the 3-position of a 5-methyl-1H-pyrazole ring.

Physical and Chemical Properties

Quantitative data for **2-(5-methyl-1H-pyrazol-3-yl)pyridine** is primarily based on computational models. Experimental values for properties such as melting point and boiling point are not readily available in the cited literature. One supplier describes the compound's physical form as a white to off-white solid^[2].

Table 1: Computed Physicochemical Properties

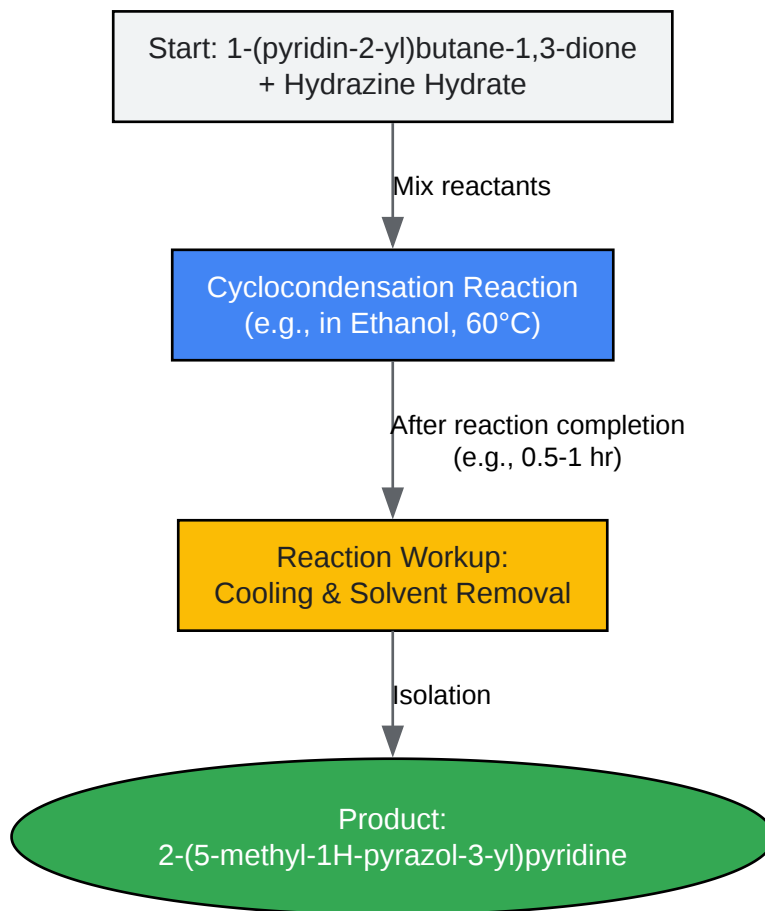
Property	Value	Reference
Molecular Weight	159.19 g/mol	[1]
XLogP3	1.2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	1	[1]
Exact Mass	159.079647300 Da	[1]
Monoisotopic Mass	159.079647300 Da	[1]
Topological Polar Surface Area	41.6 Å ²	[1]

| Formal Charge | 0 |[1] |

Chemical Synthesis

The synthesis of pyrazole derivatives often involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative[4]. For **2-(5-methyl-1H-pyrazol-3-yl)pyridine**, a common synthetic route starts from a 1,3-diketone, such as 1-(pyridin-2-yl)butane-1,3-dione, which is then reacted with hydrazine hydrate.[5][6]

General Synthesis Workflow for 2-(5-methyl-1H-pyrazol-3-yl)pyridine



[Click to download full resolution via product page](#)

Caption: General synthesis workflow for pyrazole derivatives.

Biological Activity and Applications

2-(5-methyl-1H-pyrazol-3-yl)pyridine is noted for its potential therapeutic applications and serves as a valuable building block in medicinal chemistry.[7]

- **Enzyme Inhibition:** It has been identified as a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme involved in intracellular signaling. This makes it a compound of

interest for developing treatments for neurological disorders and certain types of cancer where this enzyme's pathway is significant.[7]

- **Drug Development:** Due to its activity as a PDE10A inhibitor, it is used as a lead compound in drug development programs.[7]
- **Synthetic Building Block:** The molecule is utilized as a precursor in the synthesis of more complex, biologically active compounds, contributing to the development of novel pharmaceutical agents.[7]

Experimental Protocols

While specific experimental data for this compound is sparse, the following sections detail standard methodologies for characterizing a novel organic compound like **2-(5-methyl-1H-pyrazol-3-yl)pyridine**.

Melting Point Determination

The melting point is a crucial physical property for identifying and assessing the purity of a crystalline solid.[8] A sharp melting range (typically 0.5-1.0°C) indicates high purity, whereas a broad melting range at a depressed temperature suggests the presence of impurities.[9]

Methodology (Using a Mel-Temp Apparatus):

- **Sample Preparation:** Finely powder a small amount of the crystalline solid. Tightly pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[10][11]
- **Apparatus Setup:** Place the packed capillary tube into the sample holder of the melting point apparatus. Insert a calibrated thermometer into the designated well.
- **Initial Determination:** Heat the block rapidly to get an approximate melting point. This allows for a more precise measurement in subsequent trials.
- **Accurate Determination:** Allow the apparatus to cool. Using a fresh sample, heat the block quickly until the temperature is about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[9]

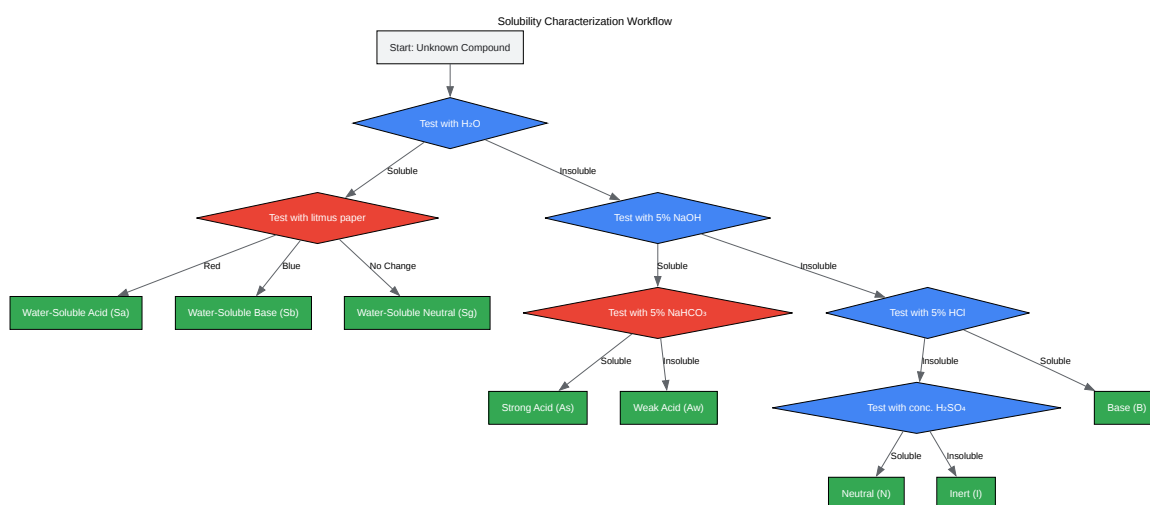
- Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely liquefied (T2). The melting point is reported as the range T1-T2.[11]

Solubility Characterization

Determining the solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups.[12][13]

Methodology:

- Test in Water: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously. If the compound dissolves, test the solution's pH with litmus or pH paper to determine if it is a water-soluble acid, base, or neutral compound.[12][14]
- Test in 5% NaOH: If the compound is insoluble in water, add 25 mg to a test tube with 0.75 mL of 5% NaOH solution. Solubility indicates the presence of an acidic functional group, such as a phenol or carboxylic acid.[13]
- Test in 5% NaHCO₃: If soluble in NaOH, test a fresh sample in 5% NaHCO₃. Solubility in this weak base suggests a strongly acidic functional group like a carboxylic acid.[12][14]
- Test in 5% HCl: If the compound is insoluble in water and NaOH, test its solubility in 0.75 mL of 5% HCl. Solubility indicates the presence of a basic functional group, most commonly an amine.[12][13]
- Test in Concentrated H₂SO₄: For compounds insoluble in all the above, solubility in cold, concentrated sulfuric acid suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or a reactive hydrocarbon like an alkene or alkyne.[13]



[Click to download full resolution via product page](#)

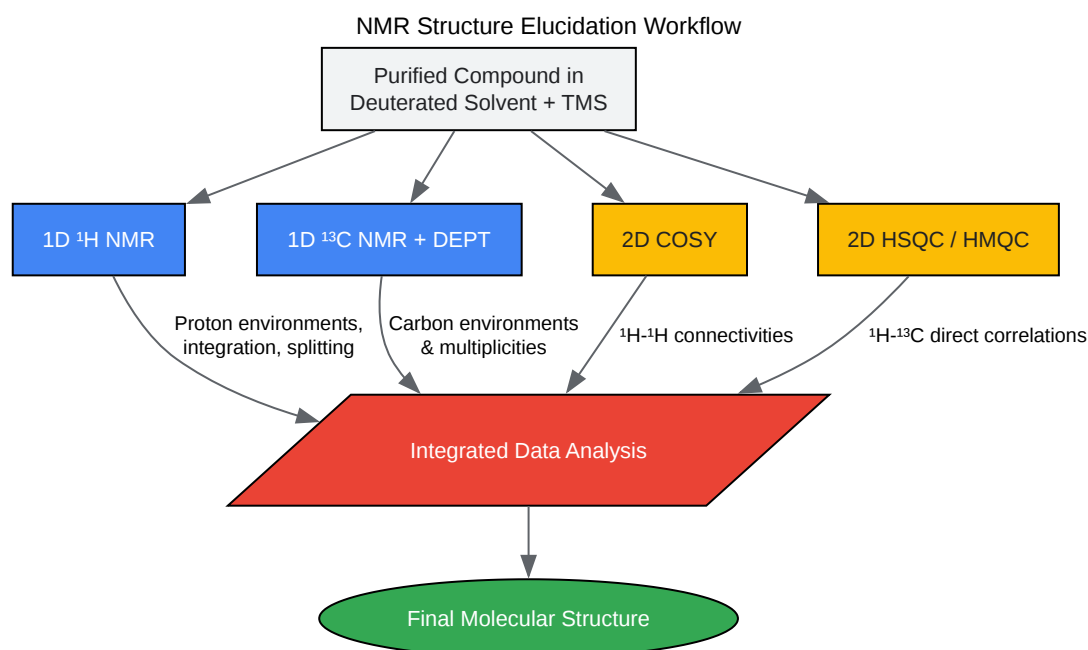
Caption: Decision workflow for solubility-based classification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules.^[15] A combination of 1D and 2D NMR experiments is typically required for unambiguous structure determination.^[15]

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Filter the solution into a clean NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing the chemical shifts to 0 ppm.^{[15][16]}
- **1D ^1H NMR:** This is the initial and most fundamental experiment. It provides information on the number of different proton environments (number of signals), the electronic environment of each proton (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).^{[17][18]}
- **1D ^{13}C NMR & DEPT:** The ^{13}C NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, DEPT-135) are then used to differentiate between CH_3 , CH_2 , CH , and quaternary carbons.^{[9][17]}
- **2D COSY (Correlation Spectroscopy):** This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum connect coupled protons, helping to establish connectivity within molecular fragments.^[17]
- **2D HSQC/HMQC (Heteronuclear Single Quantum Coherence):** This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is essential for assigning specific protons to their corresponding carbons.^[17]
- **Data Analysis and Structure Elucidation:** The data from all experiments are pieced together. COSY identifies proton-proton connectivities, HSQC links protons to carbons, and the ^{13}C /DEPT data completes the carbon skeleton. This combined information allows for the complete and unambiguous determination of the molecular structure.^[15]



[Click to download full resolution via product page](#)

Caption: Logical workflow for molecular structure elucidation using NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(5-methyl-1H-pyrazol-3-yl)pyridine | $\text{C}_9\text{H}_9\text{N}_3$ | CID 2755568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(5-Methyl-1H-pyrazol-3-yl)pyridine | 19959-77-4 [sigmaaldrich.com]
- 3. 2-(5-methyl-1H-pyrazol-3-yl)pyridine | CAS: 27305-70-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-(5-METHYL-1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. Cas 27305-70-0,2-(5-METHYL-1H-PYRAZOL-3-YL)PYRIDINE | lookchem [lookchem.com]
- 8. pennwest.edu [pennwest.edu]
- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. byjus.com [byjus.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. www1.udel.edu [www1.udel.edu]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. web.mit.edu [web.mit.edu]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [physical and chemical properties of 2-(5-methyl-1H-pyrazol-3-yl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155618#physical-and-chemical-properties-of-2-5-methyl-1h-pyrazol-3-yl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com